molecular formula C13H17N3O2 B183145 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid CAS No. 418805-51-3

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Cat. No. B183145
M. Wt: 247.29 g/mol
InChI Key: NTUMBFHGMUZUBG-UHFFFAOYSA-N
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Description

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid (tradcH) is a heterobifunctional organic ligand. It has carboxylic acid and 1,2,4-triazole groups united through a rigid 1,3-adamantanediyl spacer .


Synthesis Analysis

The synthesis of this compound involves the use of a heterobifunctional organic ligand in which carboxylic acid and 1,2,4-triazole groups are united through a rigid 1,3-adamantanediyl spacer . This ligand was employed for the synthesis of a MoVI oxide organic hybrid .


Molecular Structure Analysis

The molecular weight of 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid is 247.3 . The InChI code is 1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18) .


Chemical Reactions Analysis

The compound has been used in the synthesis of a MoVI oxide organic hybrid . The molybdenum atoms form a polymeric zigzag chain of {μ2-O-MoO2}n which is supported by double triazole bridges, while the carboxylic acid termini are left uncoordinated .

It is stored at room temperature . The CAS Number is 418805-51-3 .

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
  • Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
  • Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Therapeutic Applications

  • Scientific Field: Pharmacology
  • Application Summary: Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
  • Methods of Application: These compounds are synthesized and their therapeutic applications are evaluated through various biological assays .
  • Results: These compounds have shown a broad range of therapeutic applications across scientific disciplines .

Antifungal Agents

  • Scientific Field: Pharmacology
  • Application Summary: The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal) .
  • Methods of Application: These compounds are synthesized and their antifungal applications are evaluated through various biological assays .
  • Results: These compounds have shown significant antifungal activities .

Synthesis of MoVI Oxide Organic Hybrid

  • Scientific Field: Material Science
  • Application Summary: “3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid” was employed for the synthesis of a MoVI oxide organic hybrid .
  • Methods of Application: The synthesis involves the use of “3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid” as a heterobifunctional organic ligand .
  • Results: A MoVI oxide organic hybrid was successfully synthesized .

Antimigraine Agents

  • Scientific Field: Pharmacology
  • Application Summary: The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as rizatriptan, an antimigraine agent .
  • Methods of Application: These compounds are synthesized and their antimigraine applications are evaluated through various biological assays .
  • Results: These compounds have shown significant antimigraine activities .

Synthesis of Ionic Liquids

  • Scientific Field: Chemistry
  • Application Summary: Since 2015, several researchers reported the applicability of ionic liquids (ILs) as a solvent and catalyst for the regioselective synthesis of 1,2,3-triazoles .
  • Methods of Application: The use of ILs as nontoxic benign solvents can improve the reaction rate and regioselectivity of the cycloaddition reaction .
  • Results: The use of ionic liquids has improved the synthesis of 1,2,3-triazoles .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-11(18)12-2-9-1-10(3-12)5-13(4-9,6-12)16-8-14-7-15-16/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUMBFHGMUZUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386268
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

CAS RN

418805-51-3
Record name 3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,3s,5R,7S)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
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3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Reactant of Route 3
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Reactant of Route 4
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Reactant of Route 5
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid
Reactant of Route 6
3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid

Citations

For This Compound
1
Citations
D Pavlov, T Sukhikh, E Filatov, A Potapov - Molecules, 2019 - mdpi.com
For the first time, orthogonally substituted azole-carboxylate adamantane ligands were synthesized and used for preparation of coordination polymers. The angle-shaped ligands were …
Number of citations: 16 www.mdpi.com

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